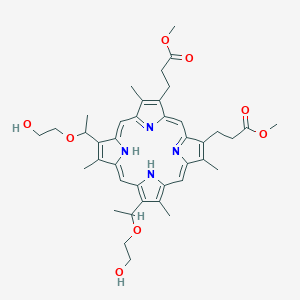![molecular formula C6H6N4 B137202 3H-Imidazo[4,5-b]piridin-2-amina CAS No. 132898-03-4](/img/structure/B137202.png)
3H-Imidazo[4,5-b]piridin-2-amina
Descripción general
Descripción
3H-Imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been approached through various methods. One efficient method involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which is then subjected to a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol medium . Another approach utilizes palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to quickly access imidazo[4,5-b]pyridines with substitutions at N1 and C2 . Additionally, solid-phase synthesis has been employed to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, allowing for the preparation of derivatives with variable positioning of the pyridine nitrogen atom .
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring to a pyridine ring, which can be further functionalized at various positions to yield a wide array of derivatives. This structural motif is known to be a key feature in many biologically active compounds and pharmaceuticals.
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo various chemical reactions, including C-N, C-O, and C-S bond formation , electrochemical tandem sp3(C–H) double amination , and oxidative intramolecular C–H amination . These reactions are crucial for introducing functional groups that can modulate the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their molecular structure. These compounds typically exhibit strong UV absorption and can show fluorescence, which is useful for optical applications . The presence of nitrogen atoms in the imidazole and pyridine rings contributes to their potential as stable N-heterocyclic carbenes . The reactivity of these compounds can be further exploited in the synthesis of complex molecules, such as those with antiulcer activity or those that can adapt to the three-dimensional binding sites of biological targets .
Aplicaciones Científicas De Investigación
Química medicinal y potencial terapéutico
La similitud estructural entre el sistema de anillos heterocíclicos de imidazopiridina fusionada y las purinas ha impulsado extensas investigaciones biológicas. Las imidazopiridinas juegan un papel crucial en numerosas condiciones de enfermedad. Su primera bioactividad como moduladores alostéricos positivos del receptor GABA A reveló su potencial medicinal. Además, se han explorado como inhibidores de la bomba de protones, inhibidores de la aromatasa y AINE .
Investigación y tratamiento del cáncer
Las imidazo[4,5-b]piridinas influyen en las vías celulares necesarias para el correcto funcionamiento de las células cancerosas. Los investigadores han investigado su impacto en el crecimiento, la apoptosis y la metástasis de las células cancerosas. Estos compuestos son prometedores como posibles agentes anticancerígenos .
Inflamación y modulación del sistema inmunitario
Las imidazopiridinas exhiben propiedades antiinflamatorias al afectar los componentes del sistema inmunitario. Pueden modular la producción de citoquinas, la migración de leucocitos y las vías de señalización inflamatoria. Los investigadores exploran su potencial en el manejo de enfermedades inflamatorias .
Trastornos del sistema nervioso central
El andamiaje de imidazo[4,5-b]piridina tiene relevancia en los trastornos del sistema nervioso central (SNC). Interactúa con los receptores de neurotransmisores, los canales iónicos y las enzimas involucradas en la función del SNC. Las investigaciones se centran en su papel en la neuroprotección, las enfermedades neurodegenerativas y los trastornos del estado de ánimo .
Diseño y desarrollo de fármacos
Los investigadores utilizan las imidazo[4,5-b]piridinas como bloques de construcción para diseñar nuevos fármacos. Sus diversos farmacóforos permiten la modificación para dirigirse a receptores o enzimas específicos. Los esfuerzos de diseño racional de fármacos apuntan a crear compuestos potentes y selectivos para diversas indicaciones terapéuticas .
Materiales optoelectrónicos y sensores
Más allá de las aplicaciones medicinales, las imidazo[4,5-b]piridinas se utilizan en la ciencia de los materiales. Sus propiedades luminiscentes las hacen valiosas para dispositivos optoelectrónicos, sensores e imágenes. Los investigadores exploran su potencial en ensayos basados en fluorescencia y técnicas de imagen .
Estas aplicaciones resaltan la versatilidad y la importancia de la 3H-Imidazo[4,5-b]piridin-2-amina en la investigación científica. ¡Tenga en cuenta que los estudios en curso pueden descubrir usos adicionales para este intrigante compuesto! 🌟
Mecanismo De Acción
Target of Action
The primary target of 3H-Imidazo[4,5-b]pyridin-2-amine is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
3H-Imidazo[4,5-b]pyridin-2-amine acts as an ATP-independent inhibitor of Akt1 . It binds to Akt1 in a manner distinct from ATP-competitive inhibitors . The binding of this compound to Akt1 leads to the occlusion of the ATP binding cleft by a number of hydrophobic residues .
Biochemical Pathways
The compound inhibits the activation of Akt1 and its downstream target, PRAS40 , in vitro . Akt1 is part of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting Akt1, the compound can potentially disrupt this pathway and its downstream effects .
Pharmacokinetics
In vivo studies have shown that 3H-Imidazo[4,5-b]pyridin-2-amine is effective at inhibiting the activation of Akt and an additional downstream effector, p70S6 , following oral dosing in mice . This suggests that the compound has good oral bioavailability.
Result of Action
The inhibition of Akt1 and its downstream targets by 3H-Imidazo[4,5-b]pyridin-2-amine can lead to a decrease in cell proliferation and survival, given the role of Akt1 in these processes . .
Safety and Hazards
Direcciones Futuras
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Propiedades
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPVJRJUJJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157836 | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132898-03-4 | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the UGT1A1*28 polymorphism in relation to heterocyclic amines like 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)?
A: The UGT1A128 polymorphism can significantly impact an individual's ability to detoxify certain heterocyclic amines, including PhIP. This polymorphism leads to reduced activity of the UDP-glucuronosyltransferase (UGT) 1A1 enzyme. UGT1A1 is crucial for detoxifying N-hydroxy-PhIP, a bioactive metabolite of PhIP, through glucuronidation. [] Individuals with the UGT1A128 polymorphism exhibit decreased N-hydroxy-PhIP glucuronidation activity, potentially increasing their susceptibility to DNA damage from PhIP exposure. []
Q2: How does the structure of 1H-imidazo[4,5-b]pyridin-2-amine derivatives relate to their antihistaminic activity?
A: Research exploring N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines, designed as bioisosteres of the antihistamine astemizole, reveals key structure-activity relationships. [] Replacing the phenyl nucleus in astemizole with a 2-pyridyl ring in these derivatives influences their antihistaminic potency and duration of action. Notably, compound 37, a direct isostere of astemizole, demonstrated significant antihistaminic activity in a rat model, although with a shorter duration of action compared to astemizole. [] These findings highlight the impact of even subtle structural modifications on biological activity within this class of compounds.
Q3: Are there documented examples of 1H-imidazo[4,5-b]pyridin-2-amine derivatives interacting with specific biological targets?
A: Yes, research shows that derivatives of 1H-imidazo[4,5-b]pyridin-2-amine can interact with specific biological targets. For instance, N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine has been crystallized in complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD). [] This suggests potential use of such derivatives as tools for studying enzyme activity or as leads for developing novel enzyme inhibitors.
Q4: Can dietary factors influence the metabolism and potential toxicity of heterocyclic amines like PhIP?
A: Yes, diet plays a significant role in modulating the levels of Phase I and II enzymes responsible for metabolizing heterocyclic amines. [] For example, consuming foods rich in fiber, such as pasta, prunes, and beans, alongside well-cooked meats, can reduce the internal dose of these carcinogens by binding to them in the digestive tract. [] This highlights the potential for dietary interventions to mitigate the risks associated with heterocyclic amine exposure.
Q5: What are the implications of classifying PhIP as a "reasonably anticipated human carcinogen"?
A: The classification of PhIP as a "reasonably anticipated human carcinogen" by the National Toxicology Program (NTP) has significant implications for public health. [] This designation is based on extensive human epidemiology data linking well-done meat consumption, a primary source of PhIP, to increased cancer risk at various sites. [] This underscores the importance of understanding the mechanisms of PhIP carcinogenicity and developing strategies to minimize exposure and mitigate risks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)











